[4-Acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride
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Overview
Description
[4-Acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetyloxy group, a morpholinylbutylsulfanyl group, and a phenyl acetate moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride typically involves multiple steps, including the formation of the morpholinylbutylsulfanyl group and the subsequent attachment of the acetyloxy and phenyl acetate groups. Common synthetic routes may involve:
Formation of the Morpholinylbutylsulfanyl Group: This step can be achieved through the reaction of morpholine with a suitable butylsulfanyl precursor under controlled conditions.
Attachment of the Acetyloxy Group: The acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Phenyl Acetate Moiety: This can be accomplished through esterification reactions involving phenol derivatives and acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-Acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-Acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- [4-Acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate
- [4-Morpholin-4-ylbutylsulfanyl]phenyl acetate
Uniqueness
The uniqueness of [4-Acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S.ClH/c1-14(20)23-16-5-6-17(24-15(2)21)18(13-16)25-12-4-3-7-19-8-10-22-11-9-19;/h5-6,13H,3-4,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGOEGTFXQRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)SCCCCN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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